1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Description
1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative featuring a phenyl ring with chloro (Cl) at position 2 and trifluoromethyl (CF₃) at position 4. The primary amine group is attached to the ethyl chain, resulting in a molecular formula of C₉H₉ClF₃N (molecular weight: 223.63 g/mol).
Synthesis of such compounds often involves lithium-halogen exchange or amine alkylation strategies, as seen in analogous preparations (e.g., General Procedure C for trifluoromethylphenyl derivatives) .
Properties
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDYNHWWIVDWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Chloro-4-(trifluoromethyl)benzaldehyde
- Starting material : 2-Chloro-4-(trifluoromethyl)benzaldehyde is reacted with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol at 25°C.
- Workup : The reaction mixture is quenched with aqueous sodium bicarbonate, extracted with methylene chloride, and purified via vacuum distillation.
- Yield : 74–92% (isolated).
- Key data :
- Purity : ≥98% (HPLC).
- Chiral resolution : Achieved via diastereomeric salt formation with (1R)-(−)-10-camphorsulfonic acid.
Reaction Scheme :
$$
\text{Ar-CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH(OAc)}3, \text{MeOH}} \text{Ar-CH}2\text{NH}2
$$
(Ar = 2-chloro-4-(trifluoromethyl)phenyl)
Gold-Catalyzed Hydroamination of 1-Chloroalkynes
- Catalyst system : IPrAuCl (1 mol%) activated by NaBArF (1.5 mol%) in toluene at 120°C.
- Substrates : 1-Chloro-3-(trifluoromethyl)phenylacetylene and ammonia equivalents.
- Conversion : >95% (GC).
- Post-reduction : The resulting α-chloromethylketimine is reduced using NaBH₃CN in methanol to yield the primary amine.
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 0.5–2 h |
| Solvent | Toluene |
| Catalyst Loading | 1 mol% IPrAuCl |
- Stereoselectivity : Predominantly Z-imine (≥90:10 Z/E ratio).
- Functional group tolerance : Compatible with electron-withdrawing groups (e.g., CF₃, Cl).
Chiral Resolution via Diastereomeric Salt Formation
- Racemic 1-[2-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine is treated with (1R)-(−)-10-camphorsulfonic acid in ethanol.
- Crystallization : Selective precipitation of the (S)-enantiomer salt.
- Recovery : Free amine is liberated using 2M NaOH.
| Parameter | Value |
|---|---|
| Enantiomeric excess | 98–99% |
| Yield | 40–45% per cycle |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85–92 | 98–99 | Racemic | High |
| Hydroamination | 90–95 | 95–98 | Z-selective | Moderate |
| Chiral Resolution | 40–45 | 99+ | 98% ee (S) | Low |
Critical Considerations
- Catalyst Cost : Gold-based systems (IPrAuCl/NaBArF) are expensive but offer high atom economy.
- Byproducts : Hydroamination requires strict anhydrous conditions to minimize hydrolysis to α-chloroketones.
- Green Chemistry : Reductive amination avoids heavy metals but generates stoichiometric borate waste.
Supporting Data from Literature
- Hydroamination kinetics : Complete conversion of 1-chloroalkynes in <2 h at 120°C.
- Reduction efficiency : NaBH₃CN achieves >90% conversion of imines to amines in methanol.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent. Notably, it has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems related to mood and cognition. In vivo studies have demonstrated its efficacy in models of schizophrenia, where it reduced hyperactivity induced by MK-801, a NMDA receptor antagonist, suggesting potential applications in treating psychotic disorders .
Synthesis and Derivatives
Research has shown that derivatives of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can serve as precursors for synthesizing other biologically active compounds. For instance, the synthesis of triazole derivatives has been reported, which exhibit significant antimicrobial and anti-inflammatory activities . These derivatives can be explored further for their therapeutic potential against various diseases.
Material Science
Chemical Stability and Reactivity
Due to the presence of the trifluoromethyl group, this compound exhibits enhanced stability and reactivity compared to non-fluorinated analogs. This characteristic makes it suitable for applications in material science, particularly in developing fluorinated polymers and coatings that require high thermal and chemical resistance .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine and its analogues:
Structural and Electronic Effects
- Substituent Position: The target compound’s Cl at position 2 and CF₃ at position 4 create a meta-directing electronic profile, contrasting with analogues like 1-[2-(trifluoromethyl)phenyl]ethan-1-amine (CF₃ at position 2), which lacks the chloro group .
Physicochemical Properties
- Lipophilicity : The target’s Cl and CF₃ groups increase logP (estimated ~2.8) compared to 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine (logP ~2.1), where the ether oxygen reduces hydrophobicity .
- Molecular Weight : Derivatives like (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (227.45 g/mol) have similar masses but differ in substituent electronegativity .
Biological Activity
1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound notable for its unique structural features, including a chloro and trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Its molecular weight is approximately 227.62 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and interaction with intracellular targets. The chloro group can participate in hydrogen bonding, which influences the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases metabolic stability and bioavailability, while the chloro group enhances binding affinity to various receptors and enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have shown selective activity against Chlamydia species, suggesting that this compound may also possess antichlamydial activity .
Antiviral Potential
The compound has been investigated for its antiviral properties, particularly in the context of viral infections where traditional treatments are ineffective. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other phenylamine derivatives.
Neurological Effects
In addition to its antimicrobial and antiviral activities, this compound has been studied for its potential effects on neurological pathways. It has shown promise as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in various neuropsychiatric disorders such as schizophrenia. In vivo tests have indicated that this compound can modulate hyperactivity in rodent models, providing a basis for further exploration in psychiatric pharmacotherapy .
Case Studies
Several studies have highlighted the biological activities of this compound:
Q & A
Q. What are the recommended synthetic routes for 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine, and what are the critical parameters influencing yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of a halogenated precursor. For example, a Pd/C-catalyzed hydrogenation of an azide intermediate (e.g., 2-(2-chloro-4-(trifluoromethyl)phenyl)ethyl azide) can yield the target amine with >85% efficiency under inert conditions . Critical parameters include:
- Temperature : Optimal reaction at 25–40°C to avoid decomposition of the trifluoromethyl group.
- Catalyst Loading : 5–10% Pd/C for efficient reduction without side reactions.
- Solvent : Use anhydrous methanol or ethanol to prevent hydrolysis.
Table 1 : Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25–40°C | 88 | 95 |
| Catalyst (Pd/C) | 5–10% | 85–92 | 90–97 |
| Reaction Time | 12–24 h | 90 | 96 |
Q. How can researchers safely handle and store this compound given its potential hazards?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, chemical-resistant goggles, lab coat) and conduct reactions in a fume hood due to volatility and potential respiratory irritation .
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidation. Avoid contact with moisture, as hydrolysis may generate toxic byproducts (e.g., chlorofluorocarbons) .
- Waste Disposal : Neutralize with dilute HCl before incineration by licensed hazardous waste facilities .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use -, -, and -NMR to confirm structure. The -NMR peak for the trifluoromethyl group appears as a singlet near –60 ppm .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 238.05) confirms molecular weight. Cross-reference with NIST Chemistry WebBook data for validation .
- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) for purity analysis (retention time: 8.2 min) .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular dynamics) predict the reactivity and interaction mechanisms of this amine in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the chloro and trifluoromethyl groups, predicting nucleophilicity at the amine site. For example:
- Hammett Constants : σ (Cl) = 0.37, σ (CF) = 0.54, indicating reduced electron density on the aromatic ring .
- Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates in SNAr or Ullmann coupling reactions .
Q. What strategies can resolve contradictions in reported reaction outcomes or physicochemical properties of this compound across different studies?
- Methodological Answer :
- Systematic Variation : Test reported conditions (e.g., solvent polarity, temperature) to identify sensitivity thresholds.
- Cross-Validation : Compare HPLC (purity) with -NMR (structural integrity) to rule out degradation .
- Meta-Analysis : Use platforms like Reaxys to aggregate data and identify outliers (e.g., anomalous melting points due to polymorphic forms) .
Q. How do electronic effects of the 2-chloro and 4-trifluoromethyl substituents influence the compound's nucleophilicity and potential as a building block in multi-step syntheses?
- Methodological Answer :
- Electron-Withdrawing Effects : The substituents reduce electron density on the benzene ring, stabilizing the amine via resonance but reducing its nucleophilicity.
- Applications : Use in Suzuki-Miyaura couplings by functionalizing the amine as a directing group. For example, convert to a boronic ester for cross-coupling .
Table 2 : Substituent Effects on Reactivity
| Substituent | Hammett σ | Impact on Amine Reactivity |
|---|---|---|
| 2-Cl | 0.23 | Moderate deactivation |
| 4-CF | 0.54 | Strong deactivation |
Q. What advanced experimental design frameworks (e.g., DoE, high-throughput screening) are optimal for optimizing reaction conditions involving this thermally sensitive amine?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., solvent, catalyst, temperature) and identify interactions affecting yield .
- High-Throughput Screening : Employ robotic platforms to test 100+ conditions/day, focusing on solvent mixtures (e.g., DMF/THF) that stabilize the amine .
Q. How can researchers leverage machine learning models trained on existing aryl ethylamine data to predict novel derivatives or reaction pathways for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
